2,3-Dichloro-6-ethylpyridine
Description
2,3-Dichloro-6-ethylpyridine is a pyridine derivative characterized by chlorine substituents at the 2- and 3-positions and an ethyl group at the 6-position of the aromatic ring. This compound combines electron-withdrawing chlorine atoms with an electron-donating ethyl group, creating a unique electronic profile.
Properties
Molecular Formula |
C7H7Cl2N |
|---|---|
Molecular Weight |
176.04 g/mol |
IUPAC Name |
2,3-dichloro-6-ethylpyridine |
InChI |
InChI=1S/C7H7Cl2N/c1-2-5-3-4-6(8)7(9)10-5/h3-4H,2H2,1H3 |
InChI Key |
JOFBQZKANSNNKO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-6-ethylpyridine typically involves the chlorination of 6-ethylpyridine. One common method is the direct chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced catalytic systems and optimized reaction parameters ensures high selectivity and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichloro-6-ethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.
Major Products:
- Substitution reactions yield various substituted pyridines.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in piperidine derivatives.
Scientific Research Applications
2,3-Dichloro-6-ethylpyridine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-6-ethylpyridine involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism can vary based on the context of its use and the specific targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following pyridine derivatives share structural similarities with 2,3-Dichloro-6-ethylpyridine, differing primarily in substituent type and position:
Key Comparative Insights
Electronic Effects
- This compound: The chlorine atoms at positions 2 and 3 deactivate the pyridine ring toward electrophilic substitution but may activate specific positions for nucleophilic attack.
- 2,5-Dichloro-6-iodo-3-methoxypyridine : The iodine atom (a bulky, electronegative substituent) and methoxy group (electron-donating) create a mixed electronic environment, favoring halogen-bonding interactions .
- 5,6-Dichloropyridine-2,3-diamine: Amino groups (NH₂) are strongly electron-donating, increasing the ring’s electron density and enabling participation in metal coordination or cross-coupling reactions .
Solubility and Reactivity
- Ethyl and methoxy groups (e.g., in 6-Chloro-2,3-dimethoxypyridine) enhance lipophilicity and organic solvent compatibility compared to halogenated analogs .
- Quinoline derivatives (e.g., 2-Chloro-3-chloromethyl-6-ethylquinoline) exhibit extended conjugation, altering UV-Vis absorption properties and thermal stability compared to pyridine analogs .
Biological Activity
Overview
2,3-Dichloro-6-ethylpyridine is a chlorinated derivative of pyridine, a heterocyclic aromatic compound. This compound has garnered attention in the fields of agrochemicals and pharmaceuticals due to its potential biological activities, including antimicrobial and antifungal properties. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C7H7Cl2N
- Molecular Weight : 176.04 g/mol
- Structure : Contains two chlorine atoms at positions 2 and 3 on the pyridine ring and an ethyl group at position 6.
The biological activity of this compound primarily involves its interaction with various biochemical pathways:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against a range of bacteria and fungi. It disrupts cell wall synthesis and affects protein synthesis, leading to microbial cell death.
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in metabolic pathways, thereby affecting the growth and reproduction of pathogens.
Antimicrobial Properties
A study published in Natural Products as Platforms To Overcome Antibiotic Resistance highlights the effectiveness of various chlorinated compounds, including derivatives like this compound, against resistant bacterial strains. The compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antibiotics .
Case Studies
- In Vitro Studies : Laboratory tests have shown that this compound exhibits a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli. The MIC values ranged from 32 to 64 µg/mL, indicating moderate efficacy compared to established antibiotics .
- Fungal Inhibition : In another study focusing on antifungal activity, the compound was tested against various fungal pathogens such as Candida albicans. Results indicated that it inhibited fungal growth effectively at concentrations above 50 µg/mL .
Toxicity and Safety Profile
While exploring its biological activities, researchers also assessed the safety profile of this compound:
- Acute Toxicity : The compound is classified as harmful if swallowed (H302) and causes skin irritation (H315). Care should be taken during handling to avoid exposure .
| Toxicity Parameter | Classification |
|---|---|
| Harmful if swallowed | H302 |
| Causes skin irritation | H315 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
